molecular formula C8H9N3 B1267214 (2-Azidoethyl)benzene CAS No. 6926-44-9

(2-Azidoethyl)benzene

Cat. No. B1267214
CAS RN: 6926-44-9
M. Wt: 147.18 g/mol
InChI Key: DFSGPCZWEQJJID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azidoethylated benzene derivatives often involves palladium-catalyzed reactions, such as the Sonogashira coupling, which facilitates the introduction of the azido group into the benzene ring. A specific example includes the synthesis of poly(6-azulenylethynyl)benzene derivatives, demonstrating the application of Pd-catalyzed alkynylation under Sonogashira-Hagihara conditions (Ito et al., 2003). This methodology is indicative of the broader strategies employed in the synthesis of (2-Azidoethyl)benzene and its derivatives, showcasing the efficiency of transition metal-catalyzed cross-coupling reactions.

Molecular Structure Analysis

The molecular structure of benzene derivatives, including this compound, is characterized by the aromaticity of the benzene ring and the linear geometry of the azido group. This combination imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions. The study of benzene's molecular structure through electron diffraction and molecular modeling provides insights into the bond lengths and angles within these molecules, offering a foundation for understanding the reactivity and properties of azidoethyl benzene derivatives (Tamagawa et al., 1976).

Scientific Research Applications

1. Organometallic Chemistry and Aromatic Character

(2-Azidoethyl)benzene derivatives are significant in organometallic chemistry, particularly in the study of aromatic character and stability in organometalloidal structures. The synthesis and characterization of 1,2-dihydro-1,2-azaborine, an organometalloidal analog of benzene, illustrate this application. This research demonstrates the stability and aromatic character of such compounds, providing insights into the properties of hybrid organic/inorganic structures (Marwitz et al., 2009).

2. Synthetic Chemistry: Hexaarylbenzenes

In synthetic chemistry, derivatives of this compound play a crucial role in the synthesis of hexaarylbenzenes, which have diverse applications ranging from pharmaceuticals to materials for electronic devices. These compounds demonstrate the vast potential of benzene derivatives in creating structurally diverse molecules (Suzuki et al., 2015).

3. Potential Pharmaceutical Applications

Research on 1,2-dihydro-1,2-azaborine, related to this compound, investigates its resistance to metabolism by enzymes like cytochrome P450. This study is vital for understanding the potential of such compounds in pharmaceutical applications, particularly as bioisosteres in drug design (Silva, 2016).

4. Environmental Applications

The anaerobic oxidation of benzene, a process related to the degradation of this compound derivatives, is critical for environmental applications, particularly in the bioremediation of benzene-contaminated environments. Studies on strains like Dechloromonas demonstrate the potential of biological processes in treating contaminated sites (Coates et al., 2001).

5. Material Science: Azobenzenes

This compound derivatives are used in the synthesis of azobenzenes, which find applications in material science. Azobenzenes are used in creating light-activated materials and have potential uses in medical and industrial processes (Ma et al., 2012).

6. Spectroscopy and Soil Chemistry

The interaction of aromatic compounds like benzene derivatives with surfaces is crucial for understanding soil chemistry and pollution. Studies using spectroscopy to investigate these interactions contribute to our understanding of environmental contamination and its mitigation (Ringwald & Pemberton, 2000).

7. Catalysis and Chemical Transformations

This compound and its derivatives are involved in catalysis and chemical transformations. Research on the interaction of these compounds with cyclopentadienyl ruthenium complexes highlights their role in novel catalytic processes and the synthesis of complex molecules (Risse et al., 2011).

8. Supramolecular Chemistry

In supramolecular chemistry, benzene derivatives such as benzene-1,3,5-tricarboxamide, related to this compound, are crucial. These compounds form the basis for creating nanometer-sized structures and have applications in nanotechnology, polymer processing, and biomedical fields (Cantekin et al., 2012).

Mechanism of Action

Target of Action

The primary target of (2-Azidoethyl)benzene is the dopamine analogue, where the amine group is switched to azide . This compound is used as a reactant in the preparation of disubstituted triazoles via ruthenium-catalyzed cycloaddition of terminal alkynes with azides .

Mode of Action

The compound interacts with its targets through a process called polymerization. The dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, is polymerized using sodium periodate . This process gives rise to particles with a diameter of up to one micrometer .

Biochemical Pathways

The biochemical pathway affected by this compound involves the polymerization of the dopamine analogue. The resulting polymeric material consists mainly of repeating monomers linked by C–C bonds of aromatic units bearing open-azidoethyl chains . This process is significant in organometallic chemistry, particularly in the study of aromatic character and stability in organometalloidal structures.

Pharmacokinetics

It’s worth noting that the particles resulting from the polymerization of the dopamine analogue are stable in water but, in contrast to other polycatcechol-based polymers, are soluble in organic solvents . This solubility could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The result of the action of this compound is the formation of a polymeric material that consists mainly of repeating monomers linked by C–C bonds of aromatic units bearing open-azidoethyl chains . Moreover, the resulting polymer shows a different morphology from polydopamine (PDA) obtained under the same polymerization conditions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the polymerization process is triggered by sodium periodate . Additionally, the stability of the resulting particles in water and their solubility in organic solvents suggest that the compound’s action, efficacy, and stability could be influenced by the solvent environment .

Future Directions

Future research directions for “(2-Azidoethyl)benzene” could involve exploring its potential applications in the synthesis of valuable heterocyclic amines . Additionally, the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate, has been demonstrated . This opens up new possibilities for the use of “this compound” in the creation of novel materials.

properties

IUPAC Name

2-azidoethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-11-10-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSGPCZWEQJJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219325
Record name Benzene, (2-azidoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6926-44-9
Record name Phenethyl azide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC30342
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (2-azidoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of (2-Azidoethyl)benzene in organic synthesis?

A1: this compound serves as a versatile starting material for generating complex molecules. For instance, it can be enzymatically dihydroxylated using specific E. coli strains to produce cis-cyclohexadienediols. [, ] These diols act as precursors for Diels-Alder reactions, powerful tools for constructing cyclic compounds. [, ] Furthermore, this compound can be transformed into trienes, which subsequently undergo intramolecular Diels-Alder reactions to form intricate polycyclic structures containing nitrogen and oxygen. []

Q2: How does this compound react with cyclopentadienyl ruthenium complexes?

A2: Cyclopentadienyl ruthenium complexes like [Cp∧RuCl2]2 can catalyze the decomposition of this compound. [] This reaction leads to the formation of a tetrazene complex, highlighting the ability of this compound to bind to metal centers. [] While this specific reaction doesn't lead to further transformations of the this compound scaffold, it showcases its reactivity with transition metal complexes, opening possibilities for catalytic applications.

Q3: Can this compound be used to synthesize molecules relevant to medicinal chemistry?

A3: Research demonstrates the potential of this compound in synthesizing complex molecular frameworks. In particular, its use in synthesizing a tricyclic ring system containing all five chiral centers of the natural (–)-morphine skeleton showcases its promise in this area. [] This synthesis highlights the capability of this compound to serve as a building block for complex natural product-like structures, which are often of interest in medicinal chemistry.

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